

Application Notes and Protocols for the Synthesis of Disperse Red 177

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Compound of Interest		
Compound Name:	Disperse Red 177	
Cat. No.:	B1581144	Get Quote

Introduction

Disperse Red 177 (C.I. 11122) is a monoazo disperse dye characterized by its bright red hue and good fastness properties, making it suitable for dyeing polyester fibers and their blends.[1] [2][3] The synthesis of **Disperse Red 177** is a classic example of a diazotization and coupling reaction, a fundamental process in the manufacturing of azo dyes.[4][5] This protocol details two common methods for its synthesis: the Sulfuric Acid Method and the Phosphoric Acid Method. Both methods involve the diazotization of 2-amino-6-nitrobenzothiazole followed by an azo coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[1][2][6]

Reaction Scheme

The overall synthesis involves a two-step process:

- Diazotization: 2-amino-6-nitrobenzothiazole is converted to its corresponding diazonium salt in the presence of a strong acid and a nitrosating agent.
- Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, to form the final Disperse Red 177 dye.

Experimental Protocols

Two primary methods for the diazotization step are outlined below, followed by a general coupling procedure.



Method 1: Sulfuric Acid Method

This method utilizes sulfuric acid as the medium for the diazotization reaction.

Diazotization of 2-amino-6-nitrobenzothiazole

- In a three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.
- Add 20 g of 2-amino-6-nitrobenzothiazole and stir until completely dissolved.
- Cool the mixture to 40°C and slowly add 126 g of water.
- Further cool the reaction mixture to 0-5°C in an ice bath.
- Slowly add 42 g of 40% nitrosulfuric acid over 1 hour, maintaining the temperature between 0-5°C.
- Continue stirring at 0-5°C for 3 hours. Monitor the reaction for excess nitrosulfuric acid using starch-iodide paper.
- Once the diazotization is complete, destroy the excess nitrosulfuric acid by adding a small amount of sulfamic acid.

Coupling Reaction

- In a separate beaker, prepare the coupling solution by adding 200 ml of distilled water, 240 g
 of hydrochloric acid, and 0.2 g of a dispersant.
- Add 50 g of a 50% acetic acid solution of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline with stirring to ensure complete dispersion.
- Cool the coupling solution to 0°C using ice.
- Slowly add the prepared diazonium salt solution to the coupling solution over 1-1.5 hours, maintaining the temperature at 0-5°C.
- Continue stirring at 0-5°C for 10 hours.



- Adjust the pH to 1 with an alkali solution.
- Heat the mixture to 60°C and filter to collect the crude dye.
- Wash the filter cake with water until the pH is neutral (7-8).
- Dry the product to obtain Disperse Red 177.

Method 2: Phosphoric Acid Method

This alternative method employs phosphoric acid for the diazotization step.[1][7]

Diazotization of 2-amino-6-nitrobenzothiazole

- In a three-necked flask equipped with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.[1]
- Add 27 g of 2-amino-6-nitrobenzothiazole and stir until dissolved.[7]
- Cool the mixture to room temperature and add 50 g of a suitable solvent.
- Continue cooling to 0-5°C.
- Slowly add 12 g of sodium nitrite over 1-2 hours, while adding an anti-foaming agent as needed. Maintain the temperature at 0-5°C.[1]
- Stir the reaction mixture at 0-5°C for an additional 3 hours. Check for excess nitrous acid with starch-iodide paper.[1][7]
- Destroy the excess sodium nitrite with sulfamic acid.[7]

Coupling Reaction

- In a separate 2000 ml beaker with a stirrer, add 200 ml of distilled water and 0.2 g of a dispersant.[1][7]
- Add 71 g of a 50% acetic acid solution of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline and stir until fully dispersed.[1][7]



- Cool the mixture to 0°C with ice and then add 40 g of hydrochloric acid.[1][7]
- Slowly add the diazonium salt solution prepared above over 1-1.5 hours, keeping the temperature at 0-5°C.[1][7]
- Continue stirring at this temperature for 10 hours.[1][7]
- Heat the mixture to 38°C and filter.
- Wash the collected solid with water until the pH is between 7 and 8.[7]
- Dry the product to yield **Disperse Red 177**.[7]

Data Presentation

Table 1: Reagent Quantities and Yields for Disperse Red 177 Synthesis



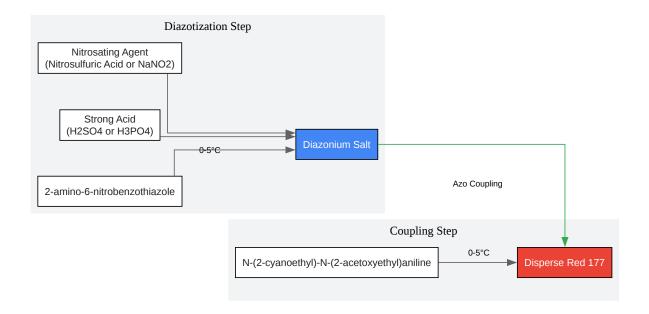
Method	Reagent	Quantity	Yield of Crude Dye
Sulfuric Acid Method	2-amino-6- nitrobenzothiazole	20 g	28 g (65%)
Sulfuric Acid	196 g		
Water	126 g	_	
40% Nitrosulfuric Acid	42 g		
N-(2-cyanoethyl)-N-(2- acetoxyethyl)aniline (in 50% Acetic Acid)	50 g	_	
Hydrochloric Acid	240 g		
Phosphoric Acid Method	2-amino-6- nitrobenzothiazole	27 g	48.5 g (82%)
Phosphoric Acid	400 g		
Sodium Nitrite	12 g	_	
N-(2-cyanoethyl)-N-(2- acetoxyethyl)aniline (in 50% Acetic Acid)	71 g		
Hydrochloric Acid	40 g	_	

Table 2: Reaction Conditions for **Disperse Red 177** Synthesis



Step	Parameter	Sulfuric Acid Method	Phosphoric Acid Method
Diazotization	Temperature	0-5°C	0-5°C
Time	3 hours	3 hours	
Coupling	Temperature	0-5°C	0-5°C
Time	10 hours	10 hours	
Post-Treatment	pH Adjustment	pH 1	-
Heating	60°C	38°C	
Final Wash pH	7-8	7-8	_

Mandatory Visualization





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Caption: Workflow for the synthesis of **Disperse Red 177** via diazotization and coupling reactions.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Disperse Red 177]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581144#diazotization-and-coupling-reactions-for-disperse-red-177-synthesis]

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